3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione
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Overview
Description
3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione is a chemical compound that belongs to the class of hydrazinylidene derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a hydrazinylidene moiety, which is known for its reactivity and ability to form various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione typically involves the reaction of a quinoline derivative with a hydrazine derivative. One common method involves the condensation of 4-bromobenzohydrazide with 1-phenylquinoline-2,4-dione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization. Industrial production would also require adherence to safety and environmental regulations to ensure safe handling and disposal of chemicals.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene moiety to hydrazine or amine derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrazine or amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its hydrazinylidene moiety is known to interact with various biological targets, making it a candidate for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives that can be used in different chemical reactions.
Materials Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties, such as liquid crystals or organic semiconductors.
Mechanism of Action
The mechanism of action of 3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione involves its interaction with various molecular targets. The hydrazinylidene moiety can form hydrogen bonds and other interactions with biological molecules, affecting their function. For example, it may inhibit enzymes by binding to their active sites or interfere with DNA replication by intercalating between base pairs. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione: Similar structure but with a nitro group instead of a bromine atom. It may have different reactivity and biological activity.
3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione: Similar structure with a methyl group. It may exhibit different physical properties and reactivity.
3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione: Similar structure with a chlorine atom. It may have different chemical and biological properties.
Uniqueness
The presence of the bromine atom in 3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione imparts unique reactivity and potential biological activity. Bromine atoms are known to influence the electronic properties of molecules, which can affect their interactions with biological targets and their overall stability. This makes the compound a valuable subject for further research and development in various scientific fields.
Properties
CAS No. |
649723-33-1 |
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Molecular Formula |
C21H14BrN3O2 |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
3-[(4-bromophenyl)diazenyl]-4-hydroxy-1-phenylquinolin-2-one |
InChI |
InChI=1S/C21H14BrN3O2/c22-14-10-12-15(13-11-14)23-24-19-20(26)17-8-4-5-9-18(17)25(21(19)27)16-6-2-1-3-7-16/h1-13,26H |
InChI Key |
PGCPBBUMBQMJSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)N=NC4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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